molecular formula C13H13N3O5 B14752293 2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)- CAS No. 918314-44-0

2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)-

Cat. No.: B14752293
CAS No.: 918314-44-0
M. Wt: 291.26 g/mol
InChI Key: JVYMXRZSOURPSE-QMMMGPOBSA-N
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Description

2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)- typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with butanoic acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as crystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-, (gammaS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide with immunomodulatory and anti-inflammatory properties.

    Thalidomide: Known for its sedative and immunomodulatory effects.

Properties

CAS No.

918314-44-0

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

(4S)-5-amino-4-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid

InChI

InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)13(21)16(12(6)20)8(11(15)19)4-5-9(17)18/h1-3,8H,4-5,14H2,(H2,15,19)(H,17,18)/t8-/m0/s1

InChI Key

JVYMXRZSOURPSE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)[C@@H](CCC(=O)O)C(=O)N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N

Origin of Product

United States

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